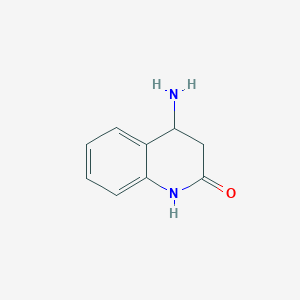

4-Amino-3,4-dihydroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-4,7H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLABPBKCFXRHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672410 | |

| Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858783-30-9 | |

| Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Amino 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Retrosynthetic Analysis of the 4-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections of chemical bonds.

A plausible retrosynthetic analysis for this compound begins by disconnecting the amide bond within the heterocyclic ring. This leads to a substituted 3-aminopropanoic acid derivative. Further disconnection of the C-N bond at the 4-position suggests a precursor with a suitable leaving group or a Michael acceptor.

One common strategy involves the disconnection of the N1-C2 and C4-C4a bonds, suggesting a domino reaction approach from simpler precursors. Another key disconnection is at the C3-C4 bond, which could be formed via a Michael addition type reaction. Functional group interconversion (FGI) is also a crucial aspect of the analysis. For instance, the amino group at the 4-position can be retrosynthetically derived from a nitro group, which can then be introduced via nitration of a precursor molecule. This leads to precursors such as substituted 2-nitrobenzyl compounds which can undergo reductive cyclization.

Classical and Established Synthetic Routes to this compound

Classical synthetic routes to the this compound scaffold often involve multi-step sequences that have been well-established in the literature.

Multi-Step Synthesis Approaches

A common multi-step approach involves the reductive cyclization of a suitably substituted 2-nitrophenyl derivative. For example, a 2-nitrochalcone (B191979) can be synthesized via a Claisen-Schmidt condensation between a substituted 2-nitrobenzaldehyde (B1664092) and an appropriate ketone or ester. Subsequent reduction of the nitro group and the double bond, followed by intramolecular cyclization, can yield the desired dihydroquinolinone ring system. The amino group at the 4-position can be introduced either before or after the cyclization, often from a precursor nitro group.

Another established route involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound. This can lead to the formation of a β-amino carbonyl compound, which can then undergo intramolecular cyclization to form the dihydroquinolinone ring. The specific reagents and conditions can be varied to introduce different substituents on the scaffold.

Key Intermediates and Precursors in this compound Synthesis

Several key intermediates and precursors are frequently employed in the classical synthesis of the this compound scaffold.

| Precursor/Intermediate | Synthetic Role |

| 2-Nitrobenzaldehyde Derivatives | Starting materials for the synthesis of 2-nitrochalcones. |

| 2-Nitrochalcones | Key intermediates that undergo reductive cyclization to form the dihydroquinolinone ring. nih.gov |

| Substituted Anilines | Used as starting materials for reactions with α,β-unsaturated compounds. |

| α,β-Unsaturated Esters/Ketones | React with anilines to form β-amino carbonyl intermediates. |

| 3-(2-Aminophenyl)propanoic Acid Derivatives | Intermediates that can undergo intramolecular cyclization to form the lactam ring. |

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of heterocyclic compounds, including this compound.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of quinolinones and their derivatives. nih.govias.ac.in Palladium-catalyzed reactions, such as Heck and Sonogashira couplings, can be utilized to construct key C-C bonds in the precursor molecules. mdpi.com Intramolecular cyclization reactions catalyzed by palladium have also been reported for the synthesis of dihydroquinolinones. nih.gov These methods often offer high yields and selectivity under mild reaction conditions.

Organocatalysis has also gained prominence as a green alternative to metal-based catalysts. mdpi.com Chiral organocatalysts can be employed to achieve asymmetric synthesis of dihydroquinolinone derivatives, providing access to enantiomerically enriched compounds. For instance, bifunctional squaramide-based organocatalysts have been used in the asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones to produce chiral 3,4-dihydroquinoline-2-ones. scilit.com

Environmentally Benign Reaction Conditions and Sustainable Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. This includes the use of safer solvents, reducing the number of synthetic steps, and employing energy-efficient techniques.

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of 4-aminoquinoline (B48711) derivatives. mdpi.com This technique often allows for solvent-free reactions, further enhancing the green credentials of the synthetic route.

The use of water as a solvent is another key aspect of green chemistry. nih.gov Developing synthetic routes that can be performed in aqueous media is highly desirable. Additionally, domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, contribute to a more sustainable process by reducing waste and improving atom economy. nih.gov

| Green Chemistry Approach | Application in Dihydroquinolinone Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times and improved yields for 4-aminoquinoline derivatives. mdpi.com |

| Use of Water as a Solvent | Environmentally friendly reaction medium. nih.gov |

| Domino Reactions | Increased efficiency and reduced waste by combining multiple steps. nih.gov |

| Organocatalysis | Metal-free catalysis, often with high enantioselectivity. scilit.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of single enantiomer this compound derivatives is paramount for investigating their interactions with biological targets. Stereoselective synthesis, which favors the formation of one stereoisomer over others, is achieved through various sophisticated strategies, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective transformations.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Organocatalysis, in particular, has seen significant advancements, offering a metal-free alternative for constructing complex molecular architectures.

A notable strategy involves the asymmetric [4+2]-cyclization (Diels-Alder reaction) to construct the dihydroquinolin-2-one core with high stereocontrol. For instance, the reaction between 2-amino-β-nitrostyrenes and azlactones, catalyzed by a bifunctional squaramide-based organocatalyst, yields highly functionalized 3,4-dihydroquinolin-2-ones. scilit.comresearchgate.net This method allows for the creation of intricate structures bearing chiral tetrasubstituted carbon stereocenters at the C3 and C4 positions. The catalyst plays a crucial role in orienting the substrates in a chiral environment, thereby directing the approach of the reactants to favor the formation of one enantiomer. The reaction proceeds with good yields and high diastereo- and enantioselectivity. scilit.comresearchgate.net

The development of these catalytic systems often involves screening various catalyst scaffolds to optimize reactivity and selectivity. Chiral phosphoric acids, derived from BINOL, have also proven effective in other asymmetric syntheses of heterocyclic systems, showcasing the versatility of organocatalysts in promoting enantioselective transformations under mild conditions. nih.gov

Table 1: Asymmetric [4+2] Cyclization for the Synthesis of Chiral 3,4-Dihydroquinolin-2-ones Data sourced from Kim, H., Kim, Y., & Kim, S. G. (2024). researchgate.net

| Reactant 1 | Reactant 2 (Azlactone) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2-Amino-β-nitrostyrene | 2-Phenyl-4-methyl-1,3-oxazol-5(4H)-one | Squaramide-based Organocatalyst | 95 | 19:1 | 97 |

| 2-Amino-5-chloro-β-nitrostyrene | 2-Phenyl-4-methyl-1,3-oxazol-5(4H)-one | Squaramide-based Organocatalyst | 88 | 15:1 | 95 |

| 2-Amino-β-nitrostyrene | 2,4-Diphenyl-1,3-oxazol-5(4H)-one | Squaramide-based Organocatalyst | 75 | 10:1 | 92 |

| 2-Amino-4-methyl-β-nitrostyrene | 2-Phenyl-4-ethyl-1,3-oxazol-5(4H)-one | Squaramide-based Organocatalyst | 82 | 12:1 | 94 |

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org In the context of synthesizing this compound derivatives, a chiral auxiliary could be attached to a precursor molecule. The inherent chirality of the auxiliary then sterically guides the introduction of substituents at the C3 and C4 positions.

For example, an N-acylated chiral oxazolidinone can undergo a diastereoselective enolate alkylation or an aldol (B89426) reaction. The resulting product, now possessing the desired stereochemistry, can then be subjected to further transformations, including cyclization and removal of the auxiliary, to afford the target chiral this compound. The steric bulk of the substituents on the auxiliary effectively shields one face of the reactive intermediate (e.g., enolate), forcing the incoming electrophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. wikipedia.org

Diastereoselective transformations are crucial when a molecule already contains one or more stereocenters and a new one is to be introduced. The goal is to control the relative configuration of the new stereocenter with respect to the existing ones.

In the synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones, diastereoselectivity can be achieved through various means, including substrate control and reagent control. For instance, a borane-catalyzed redox-neutral endo-1,7-hydride shift has been developed for the synthesis of dihydro-quinolin-4-ones. acs.org This reaction proceeds through a zwitterionic iminium enolate intermediate, which collapses to form the heterocyclic scaffold with high diastereoselectivity (up to >99:1 cis:trans). acs.org While this example leads to a 4-oxo product, the principles of controlling the cyclization pathway to favor a specific diastereomer are broadly applicable.

Another approach involves the electrophilic cyclization of N-arylcinnamamides. The reaction with N-arylthiosuccinimides in the presence of a Lewis acid like BF₃·OEt₂ leads to the formation of cis-4-aryl-3-arylthio-substituted 3,4-dihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com The stereochemical outcome is dictated by the electrophilic addition to the C=C bond followed by an intramolecular cyclization, where the substituents arrange themselves to minimize steric strain in the transition state. mdpi.com

Table 2: Diastereoselective Synthesis of cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones Data sourced from Zhang, G. et al. (2017). mdpi.com

| N-Arylcinnamamide Substrate | N-Arylthiosuccinimide Substrate | Lewis Acid | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| N-Methyl-N-phenylcinnamamide | N-(Phenylthio)succinimide | BF₃·OEt₂ | 85 | High (cis isomer favored) |

| N-Methyl-N-(4-methoxyphenyl)cinnamamide | N-(Phenylthio)succinimide | BF₃·OEt₂ | 90 | High (cis isomer favored) |

| N-Methyl-N-(4-chlorophenyl)cinnamamide | N-(Phenylthio)succinimide | BF₃·OEt₂ | 82 | High (cis isomer favored) |

| N-Methyl-N-phenyl-3-(4-fluorophenyl)acrylamide | N-(p-Tolylthio)succinimide | BF₃·OEt₂ | 78 | High (cis isomer favored) |

Divergent Synthesis Strategies for this compound Libraries

The generation of chemical libraries with diverse structures is essential for high-throughput screening and the discovery of new lead compounds. Divergent synthesis is a powerful strategy that enables the creation of a wide range of analogues from a common intermediate. This approach is highly efficient as it allows for the rapid assembly of a library of related molecules by introducing diversity at a late stage of the synthetic sequence.

A divergent synthesis of a this compound library would typically start with the construction of a common core scaffold, which is then elaborated through various reactions to introduce a wide array of substituents. For example, a key intermediate could be a 3,4-dihydroquinolin-2-one bearing functional groups at the C4-amino position and on the aromatic ring that are amenable to further modification.

Domino reactions, also known as tandem or cascade reactions, are particularly well-suited for the efficient construction of the core scaffold. nih.gov These reactions involve multiple bond-forming events in a single operation without isolating intermediates, which enhances synthetic efficiency and reduces waste. nih.gov Once the core is synthesized, functional group handles can be used to introduce diversity. For instance, a free amino group at C4 can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes and ketones. Similarly, functional groups on the aromatic ring, such as halides or boronic esters, can be modified using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl substituents. This strategy allows for the systematic exploration of the chemical space around the this compound scaffold, which is invaluable for structure-activity relationship (SAR) studies.

Chemical Reactivity and Transformation of 4 Amino 3,4 Dihydroquinolin 2 1h One

Reactivity at the C4-Amino Group

The primary amino group at the C4 position is a key functional handle for a variety of chemical transformations, including acylation, alkylation, condensation, and diazotization reactions. These reactions allow for the introduction of a wide array of substituents, profoundly influencing the molecule's properties.

Acylation and Alkylation Reactions

The nucleophilic nature of the C4-amino group readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding N-acyl derivatives. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups.

Alkylation of the C4-amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group displaces the halide from the alkylating agent. Such modifications are crucial for modulating the basicity and lipophilicity of the molecule. While specific examples for the direct alkylation of the C4-amino group of 4-Amino-3,4-dihydroquinolin-2(1H)-one are not extensively detailed in the provided literature, the general reactivity of primary amines suggests that these reactions are feasible under standard alkylating conditions.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Aminoquinoline (B48711) | Chloro-1,3,5-triazines | 4-(Substituted amino)quinoline | Acylation/Nucleophilic Aromatic Substitution |

| 4-Chloroquinoline | Alkylamine | 4-(Alkylamino)quinoline | Alkylation/Nucleophilic Aromatic Substitution |

Condensation Reactions and Imine Formation

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. mdpi.commdpi.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. acs.org The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen frameworks.

The reaction is generally reversible and can be catalyzed by either acids or bases. mdpi.com The stability and reactivity of the resulting imine depend on the nature of the substituents on both the quinolinone scaffold and the carbonyl compound. These imine derivatives can serve as intermediates for further synthetic transformations.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine/Schiff Base) | Conditions |

|---|---|---|---|

| This compound | R-CHO / R-CO-R' | 4-(Alkylidene/Arylideneamino)-3,4-dihydroquinolin-2(1H)-one | Acid or base catalysis, removal of water |

Diazotization and Related Transformations

Diazotization of the primary aromatic amino group of this compound can be achieved by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis.

The resulting diazonium salt can undergo a variety of subsequent reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻), often with the use of a copper(I) catalyst. mdpi.comnih.gov This provides a powerful method for introducing diverse functional groups onto the C4 position that would be difficult to achieve through direct substitution methods.

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.gov This reaction is a cornerstone of the dye industry. The specific conditions and outcomes of diazotization and subsequent reactions of this compound would depend on the stability of the diazonium intermediate and the reaction conditions employed.

| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| This compound | NaNO₂, HCl (aq), 0-5 °C | 4-Diazonium-3,4-dihydroquinolin-2(1H)-one chloride | Sandmeyer Reaction (e.g., CuCl) | 4-Chloro-3,4-dihydroquinolin-2(1H)-one |

| Azo Coupling (e.g., Phenol) | 4-(Arylazo)-3,4-dihydroquinolin-2(1H)-one derivative |

Reactivity at the Quinolinone Ring System

The quinolinone ring system itself possesses reactive sites on both the aromatic benzene (B151609) ring and the dihydro-lactam portion.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mdpi.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring.

| Reaction | Electrophile | Directing Groups | Predicted Major Products (Positions) |

|---|---|---|---|

| Nitration | NO₂⁺ | Amide (meta-director, deactivating), Amino (ortho, para-director, activating) | Substitution likely at positions ortho/para to the amino group, and meta to the carbonyl group (e.g., C6, C8) |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | ||

| Sulfonation | SO₃ |

Nucleophilic Additions and Substitutions on the Dihydro-Lactam Ring

The carbonyl group of the dihydro-lactam ring is a potential site for nucleophilic attack. While lactams are generally less reactive towards nucleophiles than their acyclic amide counterparts due to resonance stabilization, reactions can occur under certain conditions. Strong nucleophiles, such as organometallic reagents or powerful reducing agents like lithium aluminum hydride, can add to the carbonyl carbon.

The initial addition of a nucleophile to the carbonyl group forms a tetrahedral intermediate. nih.gov The fate of this intermediate can vary. It may be stable under certain conditions, or it could lead to ring-opening of the lactam. For example, hydrolysis of the lactam under acidic or basic conditions would result in the formation of a substituted 3-aminopropanoic acid derivative. The susceptibility of the lactam ring in this compound to nucleophilic attack and potential ring-opening provides another avenue for synthetic diversification.

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| Strong reducing agents (e.g., LiAlH₄) | 4-Amino-1,2,3,4-tetrahydroquinoline | Reduction |

| Strong nucleophiles (e.g., Grignard reagents) | Ring-opened amino ketone or tertiary alcohol | Nucleophilic Addition/Ring-Opening |

| H₂O/H⁺ or OH⁻ | Substituted 3-aminopropanoic acid | Hydrolysis (Ring-Opening) |

Oxidative and Reductive Transformations

The dihydroquinolinone core of the molecule is susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The most prominent oxidative reaction for the 3,4-dihydroquinolin-2(1H)-one scaffold is aromatization to the corresponding quinolin-2(1H)-one. While specific studies on the 4-amino derivative are not extensively detailed, the dehydrogenation of the parent ring system is well-documented. Inorganic persulfate salts, activated by transition metals like iron and copper, have been effectively used for this oxidative aromatization. nih.govnih.gov This process is believed to proceed through a radical mechanism, offering an environmentally benign method for creating the fully aromatic quinolone system. acs.org Applying this to this compound would likely yield 4-Amino-quinolin-2(1H)-one, a valuable scaffold in medicinal chemistry.

A plausible mechanism for this transformation, adapted from studies on the parent compound, is depicted below. The reaction is initiated by the formation of a sulfate (B86663) radical anion from the transition-metal-catalyzed decomposition of the persulfate salt. This radical abstracts a hydrogen atom from the dihydroquinolinone, leading to a stabilized radical intermediate which, upon further oxidation and proton loss, results in the aromatic product.

Table 1: Conditions for Oxidative Aromatization of the Dihydroquinolin-2(1H)-one Scaffold

| Reagent System | Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| K₂S₂O₈ | FeSO₄·7H₂O or CuSO₄·5H₂O | Acetonitrile/Water | 80 °C | 52-89% | nih.govacs.org |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | - | Dioxane | Reflux | High | acs.org |

Reductive Transformations: Reductive processes targeting this compound can be directed at the lactam carbonyl group. General methods for the reduction of amides and lactams, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·SMe₂), could be employed. These reactions would typically reduce the C2-carbonyl group to a methylene (B1212753) (CH₂) group, yielding 4-Amino-1,2,3,4-tetrahydroquinoline.

Conversely, the synthesis of the dihydroquinolinone ring itself often involves a reductive cyclization step. For instance, the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with a 2-nitrobenzyl bromide, followed by a reductive cyclization, is a known route to produce the analogous 3-amino-3,4-dihydro-1H-quinolin-2-one. researchgate.net This highlights a common synthetic strategy where the reduction of a nitro group precedes the formation of the heterocyclic ring. mdpi.comsemanticscholar.org

Cyclization Reactions Involving this compound as a Building Block

The presence of two distinct nitrogen nucleophiles—the N1 of the lactam and the C4-amino group—makes this molecule a valuable precursor for the construction of more complex, multi-ring heterocyclic systems.

The arrangement of the amino group at the C4 position relative to the N1 atom of the lactam ring presents a structural motif akin to a 1,5-diamine after a potential ring-opening or rearrangement, or more directly, a vicinal diamine system if the parent aromatic quinoline (B57606) is considered. This structure is highly conducive to cyclocondensation reactions with bifunctional electrophiles to generate fused heterocyclic systems.

For example, reaction with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) could lead to the formation of a fused pyrazine (B50134) ring. Similarly, reaction with phosgene, thiophosgene, or carbon disulfide could yield fused pyrimidinone, pyrimidinethione, or thiazole (B1198619) moieties, respectively. While direct examples starting from this compound are not prevalent in the literature, the strategy is well-established for other diamino-heterocycles. For instance, 2,3-diaminoquinolin-4(1H)-one is a key intermediate for synthesizing fused tricyclic quinolones, such as imidazo[4,5-b]quinolines. researchgate.net This analogous reactivity suggests that this compound could serve as a synthon for novel fused quinolinone derivatives.

Table 2: Potential Cyclization Reactions for Fused Ring Synthesis

| Reagent | Potential Fused Ring System |

|---|---|

| α-Diketones (e.g., Glyoxal) | Pyrazino[2,3-c]quinolin-2-one derivative |

| Phosgene (or equivalent) | Imidazo[4,5-c]quinolin-2-one derivative |

| Carbon Disulfide | Thiazolo[4,5-c]quinolin-2-one derivative |

| β-Ketoesters | Pyrido[2,3-c]quinolin-2-one derivative |

The construction of bridged ring systems from this compound represents a more complex synthetic challenge. Such a transformation would necessitate an intramolecular cyclization where a chain, appended to one of the nitrogen atoms, connects to another position on the molecule to form a new, bridging ring.

For this to occur, the molecule would first need to be functionalized. For example, the N1-H could be alkylated with a chain containing a terminal electrophile, or the C4-amino group could be acylated or alkylated with a similar reactive tether. A subsequent intramolecular reaction, such as a nucleophilic attack or a radical cyclization, could then form the bridged structure. The scientific literature does not currently provide specific examples of this strategy being applied to this compound, indicating that this remains a largely unexplored area for this particular scaffold.

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies, including kinetic, thermodynamic, and computational analyses, are crucial for understanding and optimizing the reactions of this compound.

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available. However, general principles can be applied to its potential transformations. For instance, in the oxidative aromatization reaction, the thermodynamic driving force is the formation of the stable, conjugated aromatic quinolone system.

In cyclization reactions, the principles of kinetic versus thermodynamic control could dictate the product distribution. For example, when reacting with an unsymmetrical bifunctional electrophile, the initial site of attack (N1 vs. C4-amino) could be under kinetic control, favoring the more accessible or more nucleophilic nitrogen. The subsequent ring-closing step to form the final fused product could also be subject to these controls, where a faster-forming (kinetically favored) five-membered ring might be preferred over a more stable (thermodynamically favored) six-membered ring, or vice-versa. The reaction conditions, such as temperature and reaction time, would be critical in determining the outcome of such processes. Without specific experimental data, these considerations remain theoretical but provide a framework for designing synthetic routes.

The pathways of reactions involving this compound can be inferred from studies of related structures.

Oxidative Aromatization: As mentioned, the transition-metal-catalyzed oxidation with persulfate likely proceeds via a radical pathway. A proposed mechanism involves the formation of a nitrogen-centered radical or a carbon-centered radical at the C3 or C4 position, followed by subsequent oxidation and deprotonation steps to achieve aromatization. acs.org Computational studies on such mechanisms would help elucidate the transition state energies and determine the rate-determining step.

Cyclocondensation Reactions: The formation of fused heterocycles would proceed through standard condensation pathways. This typically involves an initial nucleophilic attack by one of the amino groups on an electrophilic center of the reagent, forming an intermediate. This is followed by a second, intramolecular cyclization and a final dehydration or elimination step to yield the aromatic fused ring. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, compare the stability of intermediates, and explain the regiochemistry of the cyclization. researchgate.net Such analyses would be invaluable for predicting the most likely product when multiple reaction pathways are possible.

Lack of Specific Computational Data for this compound Precludes Detailed Theoretical Analysis

The requested article structure necessitates in-depth information that can only be obtained through dedicated computational studies of this particular molecule. These studies would involve sophisticated quantum mechanical calculations to determine properties like Frontier Molecular Orbitals (FMO), charge distribution, electrostatic potential maps, energy minima of different conformations, and the energy barriers for their interconversion.

General information on the computational analysis of related quinolinone scaffolds exists. For instance, studies on various substituted 3,4-dihydroquinolin-2(1H)-ones have been conducted to explore their potential as therapeutic agents, often including molecular docking and dynamics simulations. Furthermore, DFT studies on other amino-dihydroquinolinones have been performed to understand substituent effects on their electronic properties. However, these findings are not directly transferable to this compound and would not provide the scientifically accurate and specific data required for the outlined article.

Without dedicated research focusing solely on this compound, any attempt to generate the requested content would rely on speculation and generalization from related compounds, which would compromise the scientific accuracy and integrity of the article. The creation of detailed data tables and in-depth research findings, as specified in the instructions, is therefore not feasible at this time.

Further progress in detailing the theoretical and computational chemistry of this compound is contingent on future research initiatives that specifically target this compound for computational analysis. Such studies would be invaluable in elucidating its fundamental chemical properties and potential applications.

Theoretical and Computational Chemistry Studies on 4 Amino 3,4 Dihydroquinolin 2 1h One

Computational Insights into Reaction Mechanisms of 4-Amino-3,4-dihydroquinolin-2(1H)-one

Reaction Coordinate Mapping and Energy Profiles

The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be achieved through various methods, including the catalytic annulation of α,β-unsaturated N-arylamides. researchgate.net Understanding the intricate details of these chemical transformations at a molecular level is paramount for optimizing reaction conditions and improving yields. Reaction coordinate mapping, a computational technique, is employed to delineate the lowest energy pathway a reaction follows from reactants to products. This involves identifying transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are stable species formed during the reaction.

By calculating the energy at various points along the reaction pathway, an energy profile can be constructed. This profile provides quantitative data on the activation energies required to overcome reaction barriers and the thermodynamic stability of intermediates and products. While specific studies detailing the reaction coordinate mapping for the synthesis of this compound are not extensively available in the current literature, the general principles can be applied to its synthesis. For instance, in the cyclization of N-arylacrylamides to form the dihydroquinolinone ring, theoretical calculations could elucidate the energetics of the bond-forming steps, the influence of substituents on the activation energy, and the stereochemical outcome of the reaction. mdpi.com Such studies would typically employ Density Functional Theory (DFT) to map the potential energy surface and locate the transition state structures.

Catalyst Design Principles Derived from Theoretical Calculations

The synthesis of 3,4-dihydroquinolin-2(1H)-ones often relies on catalysis to achieve high efficiency and selectivity. organic-chemistry.org Computational chemistry plays a pivotal role in the rational design of new and improved catalysts. longdom.orgmdpi.com By modeling the interaction between a potential catalyst and the reactants, it is possible to predict the catalyst's efficacy.

Theoretical calculations can be used to:

Screen potential catalysts: By calculating the energy barriers of the catalyzed reaction with different catalyst structures, researchers can identify promising candidates for experimental validation.

Understand catalytic mechanisms: Computational studies can reveal the step-by-step mechanism of a catalytic cycle, including the binding of reactants, the chemical transformation at the active site, and the release of products. For the synthesis of dihydroquinolinones, this could involve modeling the active species in palladium-catalyzed cyclizations or understanding the role of an organocatalyst in promoting a key bond-forming step. organic-chemistry.org

Optimize catalyst structure: Theoretical models can predict how modifications to the catalyst's structure, such as altering its ligands or electronic properties, will affect its activity and selectivity. This allows for the in silico optimization of catalysts before their synthesis, saving time and resources.

While specific computational studies on catalyst design for the synthesis of this compound are not detailed in the available literature, the principles of computational catalyst design are broadly applicable to the various synthetic routes for dihydroquinolinones.

Molecular Modeling for Ligand-Target Interactions of this compound Derivatives

Molecular modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. For derivatives of this compound, these methods provide crucial insights into their potential therapeutic applications.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This information is vital for understanding the mechanism of action and for designing more potent and selective drug candidates.

A recent study investigated a series of novel 3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov The docking scores, which estimate the binding affinity, and the specific amino acid interactions were determined for several derivatives. nih.gov

Table 1: Molecular Docking Scores of 3,4-Dihydroquinolin-2(1H)-one Derivatives with VEGFR2

| Compound | Docking Score (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| 4w | -12.2 | Asp1046, Glu885, Ile1025 |

| 4t | -11.4 | Asp1046, Glu885, Ile1025 |

| 4u | -11.4 | Asp1046, Glu885, Ile1025 |

| 4q | -11.1 | Asp1046, Glu885, Ile1025 |

| 4m | -9.9 | Asp1052, Leu840, Asn923, Cys919 |

The results indicated that several of the synthesized analogues exhibited strong binding affinities toward VEGFR2, with docking scores ranging from -9.9 to -12.2 kcal/mol. nih.gov The top-scoring compounds (4w, 4t, 4u, and 4q) were found to engage in hydrophilic interactions with key amino acids in the VEGFR2 kinase domain, such as Asp1046, Glu885, and Ile1025. nih.gov Compound 4m, while having a slightly lower docking score, formed five hydrogen bonds with Asp1052, Leu840, Asn923, and Cys919. nih.gov These findings highlight the significant potential of the 3,4-dihydroquinolin-2(1H)-one scaffold for developing effective VEGFR2 inhibitors. nih.gov

Molecular Dynamics Simulations of Compound-Protein Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time.

To further investigate the dynamic behavior and stability of the VEGFR2-ligand complexes, MD simulations were performed over a 100-nanosecond period for the most promising compounds from the docking studies (4m, 4q, 4t, and 4u). nih.gov The stability of these complexes was assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone atoms throughout the simulation. Lower and more stable RMSD values indicate a more stable protein-ligand complex.

Table 2: Summary of Molecular Dynamics Simulation Parameters

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Focus Compounds | 4m, 4q, 4t, 4u |

| Primary Stability Metric | Root-Mean-Square Deviation (RMSD) |

The MD simulations confirmed the strong interactions between the 3,4-dihydroquinolin-2(1H)-one analogues and the VEGFR2 kinase, supporting their potential as anti-cancer agents. nih.gov The stability of the simulated complexes provides further evidence for the viability of these compounds as therapeutic agents targeting VEGFR2. nih.gov

Biological Activity and Molecular Mechanisms of 4 Amino 3,4 Dihydroquinolin 2 1h One Derivatives

Target Identification and Validation Approaches for Dihydroquinolinone Scaffolds

The initial step in elucidating the therapeutic potential of 4-Amino-3,4-dihydroquinolin-2(1H)-one derivatives involves the identification and validation of their biological targets. A common approach for novel scaffolds like dihydroquinolinones is target deconvolution, where a compound exhibiting a desirable phenotype, such as anti-proliferative activity, is used to identify its molecular target. This can be achieved through techniques like affinity chromatography, where the dihydroquinolinone derivative is immobilized on a solid support to capture its binding partners from cell lysates.

Furthermore, computational methods play a crucial role in target identification. Target interaction profile fingerprints (TIPFs) can be generated for dihydroquinolinone derivatives based on their interactions with a panel of known targets. By comparing these fingerprints with those of compounds with known mechanisms of action, potential targets can be predicted. For instance, the similarity of the dihydroquinolinone scaffold to known kinase inhibitors has prompted investigations into their effects on various kinases.

Once a potential target is identified, validation is essential to confirm its role in the observed biological effect. Genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be employed to downregulate the expression of the putative target protein. If the resulting phenotype mimics the effect of the dihydroquinolinone derivative, it provides strong evidence for the target's involvement.

Chemical validation involves the use of structurally distinct molecules that are known to inhibit the identified target. If these compounds produce a similar biological response to the this compound analogues, it further validates the target. For kinase inhibitors based on the quinolinone scaffold, target validation often involves assessing the inhibition of downstream signaling pathways known to be regulated by the specific kinase.

Enzyme Inhibition Mechanisms and Kinetics for this compound Analogues

Derivatives of the this compound scaffold have been shown to be effective inhibitors of several enzyme families, most notably carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR2).

Binding Site Analysis and Interaction Modes

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. In the case of carbonic anhydrases (CAs), 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been investigated as inhibitors of several human isoforms. While the precise inhibition mechanism is still under investigation, it is believed that the lactam ring of the dihydroquinolinone scaffold plays a crucial role in interacting with the zinc ion in the active site of the enzyme.

For VEGFR2, a key regulator of angiogenesis, molecular docking studies of 3,4-dihydroquinolin-2(1H)-one analogues have revealed key interactions within the ATP-binding pocket. These studies have shown that the dihydroquinolinone core can form hydrogen bonds with critical amino acid residues, such as Cys919 and Asp1046, which are essential for kinase activity. The amino substituent at the 4-position can be modified to create additional interactions, thereby enhancing binding affinity.

Structure-Kinetic Relationships

The relationship between the chemical structure of this compound derivatives and their enzyme inhibition kinetics is a critical aspect of their development as therapeutic agents. Studies on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives as carbonic anhydrase inhibitors have demonstrated that modifications to the 7-amino group significantly impact their inhibitory potency and selectivity against different CA isoforms. For instance, the introduction of peptide moieties at this position has led to compounds with micromolar inhibition constants against tumor-associated isoforms hCA IX and hCA XII, while showing no activity against the cytosolic isoforms hCA I and hCA II.

The following table summarizes the inhibition data for some 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates against human carbonic anhydrase isoforms IX and XII.

| Compound | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |

| 1 | 37.7 | 2.0 |

| 2 | 45.2 | 3.1 |

| 3 | 86.8 | 8.6 |

| 4 | 51.4 | 4.5 |

| 5 | 62.9 | 5.8 |

| 6 | 78.3 | 7.2 |

In the context of VEGFR2 inhibition, a series of novel 3,4-dihydroquinolin-2(1H)-one analogues have been synthesized and evaluated for their anti-proliferative effects in glioblastoma cell lines. The half-maximal inhibitory concentrations (IC₅₀) of these compounds highlight their significant potency.

| Compound | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) |

| 4m | 4.20 | Not Reported |

| 4q | 8.00 | Not Reported |

| 4t | 10.48 | Not Reported |

| 4u | 7.96 | Not Reported |

| Temozolomide (TMZ) | 92.90 | 93.09 |

These findings suggest that the 3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for the development of potent VEGFR2 inhibitors.

Receptor Binding Affinity and Selectivity of this compound Derivatives

Beyond enzyme inhibition, derivatives of the 4-aminoquinoline (B48711) scaffold, which is closely related to the core structure of interest, have been investigated as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RIPK2 is a key mediator in the NOD signaling pathway, which plays a crucial role in the innate immune response.

One study reported a novel series of 4-aminoquinoline-based derivatives as potent RIPK2 inhibitors. Compound 14 from this series exhibited a high binding affinity with an IC₅₀ of 5.1 ± 1.6 nM and demonstrated excellent selectivity for RIPK2.

Ligand-Receptor Interaction Fingerprints

Computational methods are increasingly used to characterize the interactions between ligands and their receptor targets. Ligand-receptor interaction fingerprinting is a powerful tool to encode the three-dimensional structural and chemical features of these interactions into a one-dimensional binary string. This allows for the systematic comparison of binding modes across a series of compounds and can aid in understanding structure-activity relationships.

For 4-aminoquinoline derivatives targeting RIPK2, interaction fingerprints would typically capture key hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and electrostatic interactions within the ATP-binding pocket. These fingerprints can be used to build predictive models to screen for new derivatives with improved binding affinity and selectivity.

Allosteric Modulation Studies

Allosteric modulation represents an attractive therapeutic strategy where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby modulating the receptor's response to its endogenous ligand. While there is no direct evidence of allosteric modulation by this compound derivatives in the reviewed literature, the quinolinone scaffold has been identified in compounds that act as allosteric modulators of other receptors, such as muscarinic receptors.

This suggests that the dihydroquinolinone scaffold has the potential to be developed into allosteric modulators for various G protein-coupled receptors (GPCRs) and other target classes. Future studies could explore this possibility by screening this compound derivatives in functional assays designed to detect allosteric activity, such as monitoring for a shift in the potency or efficacy of an orthosteric agonist.

Modulation of Cellular Pathways by this compound Scaffolds

Derivatives of this compound exert their biological effects by interacting with and modulating various cellular pathways. These interactions can disrupt normal cellular processes in pathogenic organisms or cancer cells, leading to growth inhibition or cell death.

Signal transduction pathways are crucial for cellular communication and regulation. The modulation of these pathways is a key mechanism through which this compound derivatives exhibit their therapeutic potential.

One of the notable targets of 4-aminoquinoline-based derivatives is the Receptor-Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a critical mediator of signal transduction from the pattern recognition receptors NOD1 and NOD2, which are involved in the innate immune response. nih.gov Inhibition of RIPK2 by these derivatives can modulate inflammatory responses. For instance, a novel series of 4-aminoquinoline-based compounds have been designed and synthesized as potent RIPK2 inhibitors, with some exhibiting high affinity in the nanomolar range. nih.gov This inhibition is crucial as RIPK2 activation leads to the recruitment and activation of downstream kinases like TAK1 and IKKs, which in turn activate the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov

Furthermore, derivatives of the related quinolinone scaffold have been shown to modulate the PI3K/Akt signaling pathway . The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. nih.govnih.gov Certain 4-aminoquinoline analogs have been found to sensitize cancer cells to Akt inhibitors, suggesting a role in modulating this pathway. nih.govnih.gov This combinatorial approach can lead to enhanced cancer cell killing with minimal toxicity to non-cancerous cells. nih.gov Some 3,4-dihydroquinolin-2(1H)-one derivatives have also been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key player in angiogenesis, which is critical for tumor growth and metastasis. nih.govmdpi.com Molecular docking studies have shown that these derivatives can bind to the VEGFR2 kinase domain, suggesting a mechanism for their anti-angiogenic and anticancer effects. nih.govmdpi.com

| Pathway | Modulating Compound Type | Effect | Reference(s) |

| RIPK2 Signaling | 4-Aminoquinoline derivatives | Inhibition of RIPK2, modulation of inflammatory response | nih.gov |

| PI3K/Akt Signaling | 4-Aminoquinoline analogs | Sensitization of cancer cells to Akt inhibitors | nih.govnih.gov |

| VEGFR2 Signaling | 3,4-Dihydroquinolin-2(1H)-one derivatives | Inhibition of VEGFR2 kinase activity | nih.govmdpi.com |

The modulation of signal transduction pathways by this compound derivatives ultimately leads to changes in gene expression, which drive the cellular response.

A significant outcome of the activity of these compounds is the regulation of genes involved in apoptosis and cell cycle control. For example, certain 2-sulfanylquinazolin-4(3H)-one derivatives, which share a similar heterocyclic core, have been shown to upregulate the expression of pro-apoptotic genes such as Bax, caspase-3, and caspase-9 . mdpi.com Concurrently, they downregulate the expression of the anti-apoptotic gene Bcl-2 . mdpi.com This shift in the balance of pro- and anti-apoptotic gene expression pushes the cell towards programmed cell death.

Moreover, these compounds can induce cell cycle arrest, a process tightly regulated by the expression of various cell cycle-related genes. Some quinolinone derivatives have been observed to cause cell cycle arrest at the G2/M phase. This is often associated with changes in the expression of genes that control this checkpoint, such as those in the p53-dependent pathway.

| Regulated Gene(s) | Effect of Compound | Cellular Outcome | Reference(s) |

| Bax, caspase-3, caspase-9 | Upregulation | Induction of apoptosis | mdpi.com |

| Bcl-2 | Downregulation | Induction of apoptosis | mdpi.com |

| Cell cycle checkpoint genes | Altered expression | G2/M phase arrest |

Antimicrobial and Anticancer Mechanisms of Action for Dihydroquinolinone-based Compounds

The therapeutic potential of dihydroquinolinone-based compounds is most prominent in their antimicrobial and anticancer activities. These effects are achieved through specific molecular mechanisms that target vulnerabilities in microbial and cancer cells.

Derivatives of the this compound scaffold have shown promise as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.

One mechanism of action is the disruption of the bacterial cell membrane. Certain 4-piperazinylquinoline hybrids have been shown to affect the cell membrane integrity of S. aureus. This disruption can lead to leakage of cellular contents and ultimately bacterial cell death.

Another important target for these compounds is the inhibition of essential bacterial enzymes. In silico docking and molecular dynamics studies have suggested that these derivatives can interact with and potentially inhibit enzymes such as tyrosyl-tRNA synthetase and DNA gyrase B . DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition is a well-established antibacterial strategy. mdpi.com

Furthermore, some quinazolinone derivatives have been investigated for their ability to inhibit bacterial quorum sensing (QS) . nih.govnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govmdpi.com By inhibiting QS, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for the development of resistance. nih.gov Additionally, the inhibition of sortase A , a bacterial enzyme that anchors virulence factors to the cell wall of Gram-positive bacteria, has been identified as a potential antivirulence strategy. mdpi.comnih.gov

| Microbial Target | Mechanism of Action | Example Compound Class | Reference(s) |

| Cell Membrane | Disruption of membrane integrity | 4-Piperazinylquinoline hybrids | |

| Tyrosyl-tRNA synthetase | Potential inhibition | 4-Piperazinylquinoline hybrids | |

| DNA Gyrase B | Inhibition | Quinazolinone derivatives | mdpi.com |

| Quorum Sensing (PqsR) | Inhibition | Quinazolinone derivatives | nih.govnih.gov |

| Sortase A | Potential inhibition | Various heterocyclic compounds | mdpi.comnih.gov |

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress and involves the mitochondria. Dihydroquinolinone derivatives have been shown to increase the levels of the pro-apoptotic protein Bak , which leads to the loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates the caspase cascade.

Activation of caspase-3 and caspase-7 , the executioner caspases, is a hallmark of apoptosis. Studies have demonstrated that treatment with quinolinone derivatives leads to a significant increase in the activity of these caspases. This activation can be observed through flow cytometric analysis and is a direct indicator of apoptosis induction.

The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. While the intrinsic pathway is more commonly implicated for these compounds, some derivatives may also influence the extrinsic pathway.

| Apoptotic Pathway | Key Molecular Event | Consequence | Reference(s) |

| Intrinsic | Increased Bak protein levels | Mitochondrial membrane depolarization, cytochrome c release | |

| Intrinsic & Extrinsic | Activation of caspase-3 and caspase-7 | Execution of apoptosis |

Direct interaction with nucleic acids is another important mechanism of action for quinoline-based compounds.

Several aminoquinoline derivatives have been shown to interact with DNA via intercalation . nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes such as DNA replication and transcription, ultimately leading to cell death. The binding affinity of these compounds to DNA can be influenced by the substitution pattern on the quinoline (B57606) ring.

In addition to double-stranded DNA, some heterocyclic compounds have been found to interact with and stabilize G-quadruplex (G4) structures in both DNA and RNA. nih.govrsc.org G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, which are often found in telomeres and the promoter regions of oncogenes like c-MYC. nih.gov Stabilization of these G4 structures by small molecules can inhibit the transcription of these oncogenes, providing another avenue for anticancer activity. nih.gov Molecular modeling studies have been employed to understand the binding interactions between these derivatives and G-quadruplexes, revealing the importance of specific structural features for binding affinity. nih.gov

| Nucleic Acid Target | Mechanism of Interaction | Cellular Consequence | Reference(s) |

| Double-stranded DNA | Intercalation | Inhibition of DNA replication and transcription | nih.gov |

| G-quadruplex DNA (e.g., in c-MYC promoter) | Stabilization | Inhibition of oncogene transcription | nih.gov |

| G-quadruplex RNA | Stabilization | Modulation of RNA function | nih.govrsc.org |

Cell Cycle Arrest Mechanisms

Derivatives of this compound and related quinolinone scaffolds have been identified as potent inhibitors of cancer cell proliferation, primarily by inducing cell cycle arrest. nih.govnih.gov The cell cycle is a fundamental process that governs cell division, and its dysregulation is a hallmark of cancer. nih.gov By halting the progression of cancer cells through specific phases of the cell cycle, these compounds can effectively prevent their uncontrolled growth and division. The primary mechanisms involve targeting key regulatory proteins and processes that control cell cycle checkpoints.

Research has demonstrated that quinolinone derivatives can induce cell cycle arrest at various phases, most notably the G2/M phase, but also the G1 and S phases, depending on the specific chemical structure of the derivative and the type of cancer cell being targeted. researchgate.netrsc.orgnih.gov

G2/M Phase Arrest

A predominant mechanism of action for many quinolinone derivatives is the induction of cell cycle arrest at the G2/M transition. researchgate.netrsc.orgresearchgate.net This phase is a critical checkpoint that ensures a cell is ready for mitosis.

Disruption of Microtubule Assembly: Certain 2-quinolone derivatives have been shown to exert their anticancer effects by disrupting microtubule dynamics. researchgate.net For instance, one study identified a compound, designated 11e, that depolymerized microtubules in a manner similar to the well-known mitotic inhibitor, colchicine. researchgate.net This interference with the mitotic spindle assembly prevents cells from successfully completing mitosis, leading to an arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Inhibition of CDC25 Phosphatases: Cell division cycle 25 (CDC25) phosphatases are key enzymes that activate cyclin-dependent kinase (CDK) complexes, which in turn drive the cell cycle forward. nih.gov Novel quinolinone-based polycyclic compounds have been developed that act as inhibitors of CDC25A and CDC25C. nih.gov By inhibiting these phosphatases, the derivatives prevent the activation of CDK1/Cyclin B, the primary driver of entry into mitosis, thereby causing cells to accumulate in the G2 phase. nih.gov

General G2/M Arrest: Studies on various other quinolinone derivatives have confirmed their ability to induce G2/M arrest across different cancer cell lines. For example, a tetrahydroquinolinone derivative (compound 4a) was found to cause G2/M arrest in lung cancer cells. researchgate.net Similarly, a quinoline derivative known as MPSQ also led to the accumulation of colon adenocarcinoma cells in the G2/M phase. tandfonline.comtandfonline.com

G1 Phase Arrest

While G2/M arrest is common, some derivatives operate earlier in the cell cycle, inducing arrest in the G1 phase. This checkpoint controls the commitment of a cell to a new round of division.

PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. nih.gov A series of 4-aminoquinazoline derivatives, which share a heterocyclic core structure, were found to inhibit this pathway. nih.gov Specifically, a compound labeled 6b showed selectivity for the PI3Kα isoform. nih.gov Inhibition of this pathway leads to downstream effects that prevent the transition from G1 to S phase, thereby causing G1 cell cycle arrest. nih.gov

S Phase Arrest

Interference with DNA replication during the S phase is another mechanism employed by certain quinolinone derivatives.

Inhibition of DNA Synthesis: A study involving 5,8-quinolinedione (B78156) derivatives revealed that a specific compound (compound 8) effectively blocked the progression of the cell cycle during the S phase in DLD1 colon cancer cells. This suggests that the compound may interfere directly or indirectly with the DNA replication machinery.

The ability of this compound derivatives to induce cell cycle arrest is a cornerstone of their potential as anticancer agents. The specific phase of arrest and the underlying molecular mechanism can be finely tuned through chemical modifications of the quinolinone scaffold, allowing for the development of targeted therapeutic strategies.

Interactive Data Table: Cell Cycle Arrest Mechanisms of Quinolinone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Phase of Arrest | Key Molecular Mechanism/Target |

| 2-Quinolone derivative (11e) | COLO 205 (Colon) | G2/M | Disruption of microtubule assembly researchgate.net |

| Tetrahydroquinolinone derivative (4a) | A549 (Lung) | G2/M | Not specified researchgate.net |

| Quinolinone-based polycycles | Various | Proliferation arrest | Inhibition of CDC25A and CDC25C phosphatases nih.gov |

| 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) | COLO 205 (Colon) | G2/M | DNA intercalation tandfonline.comtandfonline.com |

| 4-Aminoquinazoline derivative (6b) | HCT116 (Colon) | G1 | Inhibition of PI3Kα/Akt pathway nih.gov |

| 5,8-Quinolinedione derivative (8) | DLD1 (Colon) | S Phase | Slowing of S-phase progression |

Structure Activity Relationship Sar and Ligand Design Principles for 4 Amino 3,4 Dihydroquinolin 2 1h One

Systematic Modification Strategies of the 4-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold

Systematic modifications of the this compound core are undertaken to probe the chemical space around the scaffold and to understand how different substituents influence biological activity. These strategies often involve altering the substitution pattern on the aromatic ring, the lactam nitrogen, and the amino group at the 4-position.

Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the scaffold. Research into various therapeutic targets has provided insights into these effects.

For instance, in the development of p38 MAP kinase inhibitors, modifications to the dihydroquinolinone pharmacophore have shown that it can be replaced with a quinolinone moiety to enhance inhibitory activity. nih.gov Furthermore, substitutions at the C-7 position with amino acid side chains have led to the identification of potent inhibitors. nih.gov Judicious modification of physical properties at different regions of the lead compound can improve its activity in whole blood assays. nih.gov

In the context of 4-aminoquinolines as antiplasmodial agents, electron-withdrawing groups at the 7-position of the quinoline (B57606) ring have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modification influences the pH trapping of the compounds in the parasite food vacuole. nih.gov The antiplasmodial activity, when normalized for pH trapping, shows a direct proportionality to the β-hematin inhibitory activity. nih.gov This inhibitory activity correlates with the hematin-quinoline association constant and the electron-withdrawing capacity of the substituent at the 7-position, as described by the Hammett constant. nih.gov The lipophilicity of the group at the 7-position also influences the hematin (B1673048) association constant. nih.gov

| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |

| 7-position (Quinoline Ring) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Lowers pKa of quinoline and side-chain nitrogens, influences pH trapping and antiplasmodial activity. | nih.gov |

| 7-position (Quinoline Ring) | Lipophilic groups | Influences hematin association constant. | nih.gov |

| C-7 (Dihydroquinolinone) | Amino acid side chains | Can lead to potent p38 MAP kinase inhibition. | nih.gov |

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. spirochem.comdrughunter.com This approach involves substituting an atom or a group of atoms with another that has similar steric, electronic, or conformational properties. drughunter.com For the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule to enhance metabolic stability, modulate target affinity, and alter pharmacokinetic profiles. spirochem.com

Common bioisosteric replacements for key functional groups include:

Amine (NH2) Group: The amino group can be replaced with other hydrogen bond donors and acceptors such as hydroxyl (-OH), thiol (-SH), or small alkyl groups. The interchangeability of amino and hydroxyl groups is a well-established bioisosteric strategy due to their similar steric size and ability to participate in hydrogen bonding. u-tokyo.ac.jp

Carbonyl Group: The lactam carbonyl can be replaced by other groups that can act as hydrogen bond acceptors. For example, in the case of modafinil, a carbonyl group was successfully replaced with an amide analog, which restored the biological activity that was lost when replaced with a thiourea (B124793) group.

Aromatic Ring: The benzene (B151609) ring of the quinolinone core can be replaced with various heteroaromatic rings (e.g., pyridine, thiophene) to modulate electronic properties, solubility, and potential for π-π stacking interactions with the biological target.

The impact of such replacements is highly context-dependent and is dictated by the specific interactions of the ligand with its target protein. drughunter.com For example, replacing a hydrogen atom with fluorine can significantly influence potency due to fluorine's unique electronic properties and ability to form favorable interactions. nih.gov

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Amino (-NH2) | Hydroxyl (-OH), Thiol (-SH) | Altered hydrogen bonding capacity, pKa, and polarity. u-tokyo.ac.jp |

| Carbonyl (C=O) | Amide (-CONH-), Sulfone (-SO2-) | Modified hydrogen bond acceptor strength and metabolic stability. |

| Benzene Ring | Pyridine, Thiophene | Changes in aromaticity, polarity, and potential for specific interactions. |

| Hydrogen (-H) | Fluorine (-F) | Enhanced metabolic stability, altered acidity/basicity of nearby groups, potential for halogen bonding. nih.gov |

Pharmacophore Elucidation and Derivatization for Target Specificity

Pharmacophore modeling is a crucial step in understanding the key molecular features required for a ligand to bind to a specific biological target. It involves identifying the spatial arrangement of essential features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Identification of Key Binding Elements

For derivatives of the this compound scaffold, the key binding elements will vary depending on the target protein. However, some general features can be highlighted based on the core structure:

Hydrogen Bond Acceptor: The lactam carbonyl group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor: The amino group at the 4-position and the lactam N-H are potential hydrogen bond donors.

Aromatic/Hydrophobic Region: The benzene ring provides a hydrophobic surface for van der Waals or π-π stacking interactions.

Chiral Center: The C4 position is a chiral center, and the stereochemistry can be critical for proper orientation within the binding site.

In the context of VEGFR2 inhibitors, molecular docking studies of 3,4-dihydroquinolin-2(1H)-one analogues have revealed key interactions within the binding pocket. For example, compound 4m, a potent inhibitor, was shown to form five hydrogen bonds with Asp1052, Leu840, Asn923, and Cys919. mdpi.comnih.gov These interactions, along with hydrophobic interactions, contribute to the compound's significant anti-cancer activity. mdpi.comnih.gov

Design of Selective Ligands

The design of selective ligands is paramount to minimize off-target effects and enhance therapeutic efficacy. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. For the this compound scaffold, several strategies can be employed to design selective ligands:

Targeting Unique Pockets: Derivatization of the scaffold to include functionalities that can interact with specific, non-conserved residues in the target's binding site can confer selectivity.

Conformational Constraint: Introducing rigid elements or cyclizing flexible side chains can lock the molecule in a conformation that is preferentially recognized by the desired target.

Exploiting Allosteric Sites: Designing ligands that bind to allosteric sites, which are often less conserved than orthosteric sites, can lead to high selectivity. For example, 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides have been designed as selective negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.gov

A "bitopic ligand" design approach has also proven effective for achieving receptor subtype selectivity, where a primary pharmacophore interacts with the orthosteric binding site while a secondary fragment extends into a less conserved secondary binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs.

While specific QSAR studies on this compound are not extensively reported in the literature, studies on related scaffolds like 4-aminoquinolines and quinolinone-based derivatives provide valuable insights into the descriptors that may govern their activity.

For a series of 7-substituted 4-aminoquinolines, 2D-QSAR analyses have been performed to design potent antimalarial agents. researchgate.net In a study on 4-aminoquinolinyl analogs, molecular fingerprint analysis was used to partition training and test sets for CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) model construction. ajol.info The resulting models, with good statistical parameters (r², q², and r²pred), were used to predict the activity of newly designed compounds. ajol.info

In a QSAR study of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, the best model indicated that van der Waals volume, electron density, and electronegativity played a pivotal role in the antituberculosis activity. nih.gov The model suggested that increased biological activity was associated with a more positive van der Waals descriptor, while increased electron density and molecular electronegativity led to a slight decrease in activity. nih.gov

These studies highlight the importance of various physicochemical and structural descriptors in determining the biological activity of quinoline and quinolinone derivatives. Similar approaches could be applied to a series of this compound analogs to develop predictive QSAR models for a specific biological target.

| QSAR Model Type | Scaffold | Key Descriptors Influencing Activity | Reference |

| 2D-QSAR | 7-Substituted 4-Aminoquinolines | Various 2D descriptors | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | 4-Aminoquinolinyl analogs | Steric and electrostatic fields | ajol.info |

| QSAR | Quinolinone-based thiosemicarbazones | Van der Waals volume, electron density, molecular electronegativity | nih.gov |

Molecular Descriptors for Activity Prediction

Molecular descriptors are numerical values that quantify the physical, chemical, and structural properties of a molecule. In quantitative structure-activity relationship (QSAR) studies, these descriptors are used to develop mathematical models that correlate a compound's structure with its biological activity. nih.gov For the dihydroquinolin-4(1H)-one class of compounds, a variety of descriptors are employed to predict their reactivity, stability, and potential biological interactions. nih.gov

Key molecular descriptors relevant to this scaffold can be categorized as follows:

Electronic Descriptors : These describe the electronic properties of the molecule, which are fundamental to its interaction with biological targets. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔEH-L) between them is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Other electronic descriptors such as chemical potential (μ), electronegativity (χ), and the global electrophilicity index (ω) help predict a molecule's tendency to accept or donate electrons in a reaction. nih.gov

Thermodynamic Descriptors : Properties like lipophilicity (often represented by LogP) are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity influences how a compound traverses cellular membranes to reach its target.

Computational studies on related dihydroquinolin-4(1H)-one derivatives have utilized such descriptors to predict chemical reactivity. For instance, analysis of frontier molecular orbitals can suggest which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov The stability of these compounds can be ranked based on their HOMO-LUMO energy gap, with a larger gap indicating greater stability. nih.gov

| Descriptor Type | Specific Descriptor | Significance in Activity Prediction |

|---|---|---|

| Electronic | EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; relates to the molecule's basic character. nih.gov |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; relates to the molecule's acidic character. nih.gov |

| Electronic | ΔEH-L (HOMO-LUMO Energy Gap) | Predicts kinetic stability and chemical reactivity; a larger gap implies greater stability. nih.gov |

| Electronic | Global Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. nih.gov |

| Geometrical | Bond Angles and Lengths | Define the molecule's conformation and steric profile, affecting receptor fit. nih.gov |

| Thermodynamic | LogP (Partition Coefficient) | Quantifies lipophilicity, which influences membrane permeability and ADME properties. |